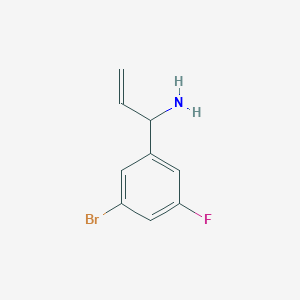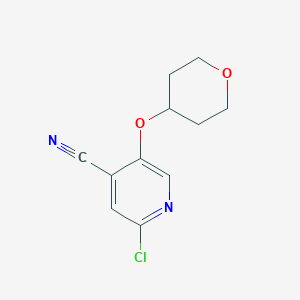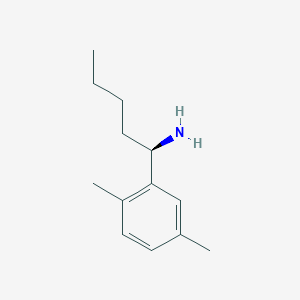
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center, making it optically active and potentially significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzene and a suitable pentan-1-amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, Grignard reactions, or reductive amination under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)pentan-1-amine would involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: May serve as a precursor or active ingredient in drug development.
Industry
Material Science: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.
1-(2,5-Dimethylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.
1-(2,5-Dimethylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.
Uniqueness
®-1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m1/s1 |
InChI Key |
UUKOLMVONAMBAL-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)C)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

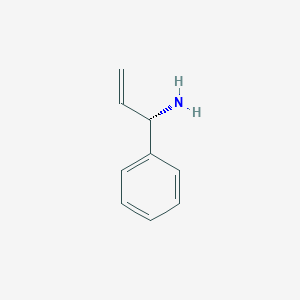
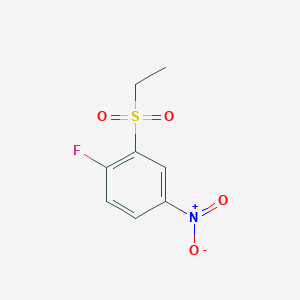
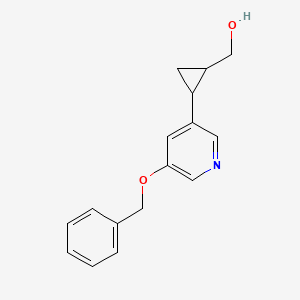
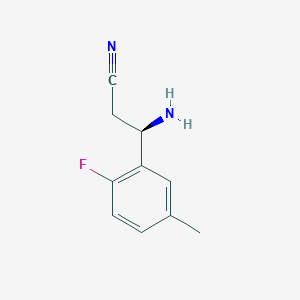


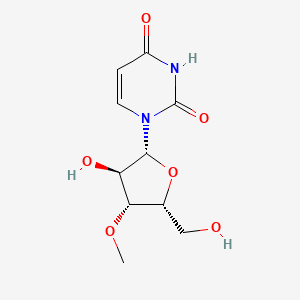
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
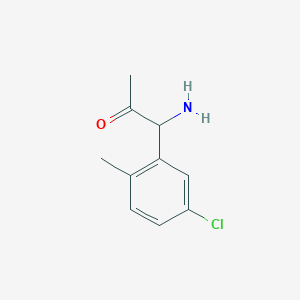
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
